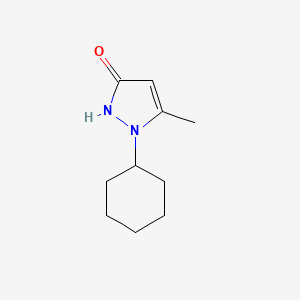

1-Cyclohexyl-5-methyl-2H-pyrazol-3-one

Description

Significance of the Pyrazolone (B3327878) Scaffold in Heterocyclic Chemistry

The pyrazolone ring is a privileged scaffold in medicinal chemistry and materials science due to its unique chemical properties. clockss.org The presence of both hydrogen bond donors and acceptors, along with the potential for tautomerism, allows pyrazolone derivatives to interact with a wide range of biological targets. clockss.org This has led to their investigation and use in the development of various therapeutic agents. Furthermore, the pyrazolone nucleus is a key building block in the synthesis of various dyes and pigments. The reactivity of the ring system, particularly at the C4 position, allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied properties. ijpsr.com

Overview of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one within Pyrazolone Research

Within the extensive family of pyrazolones, this compound is a specific derivative characterized by a cyclohexyl group at the N1 position and a methyl group at the C5 position. While extensive research has been conducted on various pyrazolone derivatives, particularly those with aryl substituents at the N1 position, this compound is a less commonly cited compound in publicly available scientific literature. Its study, however, is crucial for understanding the influence of aliphatic substituents on the chemical and physical properties of the pyrazolone core.

The general synthesis of 1-substituted-5-methyl-pyrazol-3-ones typically involves the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and a substituted hydrazine (B178648). researchgate.net In the case of this compound, the logical synthetic precursor would be cyclohexylhydrazine (B1595531).

Pyrazolones are known to exist in several tautomeric forms: the CH, OH, and NH forms. clockss.orgresearchgate.net The predominant tautomer can be influenced by the nature of the substituents and the solvent. For 1-substituted pyrazol-5-ones, the equilibrium between these forms is a key aspect of their reactivity and potential applications. researchgate.net

While specific experimental data for this compound is not widely available, the crystal structure of a closely related isomer, 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate, has been reported. nih.gov In this related compound, the cyclohexane (B81311) ring adopts a chair conformation. nih.gov This information can provide valuable insights into the likely structural characteristics of this compound.

Detailed research findings on the specific reactivity and spectroscopic characterization of this compound are limited in peer-reviewed journals, highlighting an area for potential future investigation in the field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLVBRVVVZKSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220260 | |

| Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140305-55-9 | |

| Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One and Its Analogues

Historical and Current Synthetic Routes for Pyrazolone (B3327878) Systems

The construction of the pyrazolone ring is a cornerstone of heterocyclic chemistry. Over the years, a variety of synthetic routes have been established, each with its own advantages regarding efficiency, regioselectivity, and substrate scope.

Cyclization Reactions in Pyrazolone Synthesis

Cyclization reactions are fundamental to the formation of the pyrazolone ring system. One of the most classic and widely used methods is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of β-ketoesters with hydrazines. beilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone ring.

More contemporary methods involve the intramolecular cyclization of α,β-alkynic hydrazones. These hydrazones, readily prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo electrophilic cyclization when treated with reagents like molecular iodine, leading to the formation of 4-halopyrazoles. acs.org Another approach utilizes the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov For instance, the reaction of ethyl α-diazoacetate with α-methylene carbonyl compounds can produce pyrazole-5-carboxylates with excellent regioselectivity. nih.gov These cycloaddition strategies provide a powerful tool for constructing highly functionalized pyrazole and pyrazolone cores. mdpi.com

Condensation Reactions in Pyrazolone Synthesis

Condensation reactions are the most prevalent and straightforward methods for synthesizing pyrazolone systems. The archetypal reaction is the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine (B178648) derivative. mdpi.comrsc.org This reaction is highly efficient and allows for the introduction of substituents at various positions of the pyrazolone ring by choosing appropriately substituted starting materials. For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classic route to 1-phenyl-3-methyl-5-pyrazolone. mdpi.com

The reaction conditions for these condensations can be varied, with catalysts ranging from acids to bases, and even metal catalysts or ionic liquids being employed to improve yields and reaction times. mdpi.comorganic-chemistry.org In some cases, the reaction can proceed efficiently at room temperature without a catalyst, depending on the reactivity of the substrates. organic-chemistry.org The condensation of hydrazones with β-ketoesters or ketones is also a viable route, where the stability of the enol form of the carbonyl compound plays a critical role. beilstein-journals.org The versatility of condensation reactions makes them a mainstay in the synthesis of a wide library of pyrazolone derivatives. researchgate.net

Multi-Component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. rsc.orgnih.govnih.gov Several MCRs have been developed for the synthesis of complex pyrazole and fused pyrazole systems. beilstein-journals.orgrsc.org

These reactions typically involve combining three or more starting materials in a one-pot process to form the final product, which incorporates most of the atoms from the reactants. nih.gov A common four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.orgnih.gov This strategy allows for the rapid construction of complex heterocyclic scaffolds from simple and readily available starting materials. nih.gov The use of various catalysts, including taurine, piperidine (B6355638), or sodium gluconate, can facilitate these transformations under environmentally benign conditions, such as in an aqueous medium. rsc.orgnih.gov

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Aldehydes, Acyl Hydrazides, Malononitrile | Taurine / Water | β-Keto Fused Pyrazoles | rsc.org |

| Phenyl Hydrazines, Aldehydes, Malononitrile | Sodium p-Toluene Sulfonate / Aqueous Medium | Multisubstituted 5-Amino Pyrazoles | rsc.org |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP / Room Temperature | Pyrazole-Linked Thiazoles | acs.org |

| Aryl Aldehydes, Phenyl Hydrazine, Ethyl Acetoacetate | Ce(SO4)2·4H2O / Solvent-Free | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | scielo.org.mx |

Specific Synthetic Approaches to 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one

The synthesis of the target compound, this compound, can be achieved through both direct one-step methods and more elaborate multi-step sequences.

One-Step Synthetic Protocols for Pyrazolone Systems

The most direct and common method for synthesizing this compound is a one-step condensation reaction. This approach is an application of the classical Knorr synthesis, where cyclohexylhydrazine (B1595531) is reacted with a β-ketoester, typically ethyl acetoacetate. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the hydrazine onto the ester carbonyl group of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring.

This one-step procedure is highly efficient and is the preferred method for preparing N-alkyl pyrazolones. mdpi.com The reaction can be performed by simply refluxing the reactants, often in a solvent like methanol (B129727) or ethanol. mdpi.comresearchgate.net Microwave-assisted, solvent-free conditions have also been developed for the one-pot synthesis of pyrazolone derivatives, which can significantly reduce reaction times and improve the environmental footprint of the synthesis. mdpi.com

| Reactant 1 | Reactant 2 | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Cyclohexylhydrazine | Ethyl acetoacetate | Reflux in alcohol (e.g., methanol) | This compound | mdpi.comresearchgate.net |

Multi-Step Synthesis with Defined Intermediates for this compound

One possible multi-step approach involves the synthesis of the cyclohexylhydrazine reactant in a separate, initial step, followed by the condensation with ethyl acetoacetate. Another strategy involves the initial formation of a different pyrazolone, which serves as a defined intermediate, followed by a subsequent reaction to introduce the desired functionality. For example, a two-step, one-jar mechanochemical protocol has been developed for the synthesis of fluorinated pyrazolones. beilstein-journals.org This process first involves the formation of the pyrazolone ring via mechanochemical means, followed by a subsequent fluorination step in the same reaction vessel. beilstein-journals.org A similar strategy could be envisioned where an N-unsubstituted or differently N-substituted pyrazolone is first synthesized and then alkylated with a cyclohexyl halide in a separate step to yield this compound. An efficient approach for preparing pyrazoles has also been established via a Pd(II)/Cu(I)-catalyzed Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones, representing a more complex, multi-step cascade sequence. researchgate.net

Derivatization Strategies for this compound

The this compound scaffold is a versatile platform for chemical modification, offering multiple reactive sites for derivatization. Strategic modifications can be performed on the pyrazolone ring itself, on the N-cyclohexyl substituent, or by introducing new functional groups to tailor the molecule for specific applications, such as ligand development for coordination chemistry. nih.govbohrium.comresearchgate.net

Substitution Reactions on the Pyrazolone Ring (e.g., C-4 Electrophilic Substitution)

The pyrazolone ring possesses a unique electronic structure that makes it amenable to various substitution reactions. The carbon atom at the C-4 position is particularly electron-rich, rendering it highly susceptible to electrophilic attack. researchgate.net This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted pyrazolone derivatives. nih.gov

Key electrophilic substitution reactions at the C-4 position include:

Vilsmeier-Haack Reaction: This reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comorganic-chemistry.org When applied to pyrazolones, the Vilsmeier-Haack reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) facilitates the formylation at the C-4 position. nih.govwikipedia.org The resulting 4-carbaldehyde derivative is a crucial synthetic intermediate, as the aldehyde functionality can be readily converted into other groups. researchgate.netresearchgate.net For example, it can undergo condensation reactions to form Schiff bases or be used in Perkin condensations. researchgate.net

Azo Coupling: Pyrazolones can react with diazonium salts in an azo coupling reaction to yield brightly colored azo compounds. mdpi.com The electrophilic diazonium ion attacks the nucleophilic C-4 position of the pyrazolone ring. researchgate.net This reaction is regioselective, occurring at the C-5 position of 8-hydroxyquinoline (B1678124) when it is used as the coupling partner, but at the C-4 position of the pyrazolone. mdpi.com The resulting azo pyrazolones have applications as dyes and indicators.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. nih.gov For pyrazolones, the active hydrogen at the C-4 position can react to introduce an aminomethyl group. nih.govresearchgate.net These Mannich bases are valuable in medicinal chemistry.

Condensation with Aldehydes: The active methylene (B1212753) group at C-4 can undergo Knoevenagel-type condensation with various aldehydes. This reaction is often used to synthesize 4-benzylidene derivatives, which serve as precursors for further functionalization. researchgate.net

| Reaction | Electrophile/Reagents | Functional Group Introduced | Significance of Product |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃ + DMF (Vilsmeier Reagent) | Formyl (-CHO) | Versatile intermediate for synthesis of Schiff bases, etc. nih.govresearchgate.net |

| Azo Coupling | Diazonium Salts (Ar-N₂⁺) | Azo (-N=N-Ar) | Used in the synthesis of dyes and colorants. mdpi.comresearchgate.net |

| Mannich Reaction | Formaldehyde + Amine (R₂NH) | Aminomethyl (-CH₂NR₂) | Creates derivatives with potential biological activity. nih.gov |

| Aldehyde Condensation | Aromatic Aldehydes (Ar-CHO) | Arylidene (=CH-Ar) | Precursor for further functionalization. researchgate.net |

Modifications of the Cyclohexyl Moiety and Nitrogen Substituents

Modifications to the substituents on the nitrogen atoms of the pyrazole ring are fundamental to altering the compound's steric and electronic properties. The N-1 cyclohexyl group and the potential for substitution at the N-2 position provide avenues for significant structural diversification.

The classical Knorr synthesis of pyrazoles, which involves the condensation of a β-ketoester with a hydrazine derivative, is the most direct method for introducing the desired N-1 substituent. mdpi.com For this compound, the synthesis would typically involve the reaction of ethyl acetoacetate with cyclohexylhydrazine. The nature of the substituent at the N-1 position, such as the bulky, hydrophobic cyclohexyl group, can significantly influence the biological activity of the resulting molecule. nih.gov

Further derivatization strategies include:

N-Alkylation/Arylation: While the N-1 position is occupied by the cyclohexyl group, the N-2 nitrogen can also be alkylated, for example, by treatment with benzyl (B1604629) chloride. researchgate.net This creates a quaternary pyrazolinium salt, altering the charge and solubility of the molecule.

Synthesis of Analogues: A common strategy is not to modify the existing cyclohexyl group post-synthesis but to create a library of analogues by starting with different substituted hydrazines during the initial pyrazolone synthesis. mdpi.comnih.gov This allows for the introduction of a wide variety of alkyl, aryl, or heteroaryl groups at the N-1 position to explore structure-activity relationships. For instance, replacing the cyclohexyl group with phenyl or substituted phenyl groups is a common approach. researchgate.net

Functionalization of the Cyclohexyl Ring: Although less common in the literature for this specific scaffold, direct functionalization of the cyclohexyl ring itself (e.g., via free-radical halogenation followed by nucleophilic substitution) is a theoretical possibility. However, this approach may lack selectivity and could be complicated by the reactivity of the pyrazolone ring. A more controlled approach involves using a pre-functionalized cyclohexylhydrazine in the initial synthesis.

| Strategy | Methodology | Purpose | Example Reactants |

|---|---|---|---|

| Introduction of N-1 Substituent | Knorr pyrazolone synthesis | Primary synthesis to define the N-1 group. | Ethyl acetoacetate + Cyclohexylhydrazine. mdpi.com |

| N-2 Alkylation | Reaction with alkyl halides | Forms quaternary salts, modifies properties. | This compound + Benzyl chloride. researchgate.net |

| Analogue Synthesis | Using various substituted hydrazines in the Knorr synthesis | Systematic exploration of structure-activity relationships. | Ethyl acetoacetate + Phenylhydrazine, etc. nih.gov |

Introduction of Functional Groups for Further Reactivity and Ligand Development

The introduction of specific functional groups onto the this compound core is essential for developing its potential as a ligand in coordination chemistry or as a reactive handle for further synthetic transformations. bohrium.comnih.gov Pyrazolone-based structures are excellent chelating agents due to the presence of multiple electron-rich donor centers (the two nitrogen atoms and the exocyclic oxygen). nih.govresearchgate.net

Strategies for introducing such functional groups often build upon the C-4 electrophilic substitution reactions:

From 4-Formyl Derivatives: The 4-formyl group, introduced via the Vilsmeier-Haack reaction, is a gateway to numerous other functionalities. It can be:

Condensed with amines or hydrazines to form Schiff bases or hydrazones, which are themselves important classes of ligands. researchgate.net

Oxidized to a carboxylic acid group (-COOH), providing a key coordination site for metal ions. nih.gov

Reduced to a hydroxymethyl group (-CH₂OH), which can be used for further esterification or etherification reactions. rsc.org

Introduction of Thioamide Groups: The C-4 position can be functionalized to incorporate thiocarbamoyl groups, which are known to be effective metal-binding sites. researchgate.net

Attachment of Peptidyl Groups: Carboxylic acid functionalities on the pyrazole ring can be coupled with amino acids or peptides using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), linking the pyrazole core to biomolecules. researchgate.net

The strategic placement of these functional groups allows for the design of bidentate or polydentate ligands capable of forming stable complexes with a variety of metal ions. nih.govacs.orgresearchgate.net The nature of the substituent at N-1 (cyclohexyl) and C-5 (methyl) influences the steric and electronic environment of the coordination pocket, thereby affecting the stability and properties of the resulting metal complexes. nih.gov

Advanced Characterization of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One and Its Derivatives

Spectroscopic Analysis of the 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one System

Spectroscopic methods are indispensable for determining the molecular structure and bonding within a compound. For the this compound system, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. While specific spectral data for this compound is not extensively published, analysis of related compounds allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum of a pyrazolone (B3327878) derivative typically shows characteristic signals for the protons on the pyrazolone ring, the cyclohexyl group, and the methyl group. For instance, in a related compound, 3-methyl-1-phenyl-4-[4-(5-phenylamino-1,3,4-thiadiazole-2-yl) phenylhydrazono]-2-pyrazolin-5-one, the methyl protons appear as a singlet around 2.34 ppm. scispace.com The cyclohexyl protons would be expected to appear as a series of multiplets in the upfield region, typically between 1.1 and 3.6 ppm, as seen in similar structures. scispace.com The proton on the pyrazolone ring at position 4, if present, would likely appear as a singlet in the range of 5-6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For pyrazolone derivatives, the carbonyl carbon (C=O) is a key diagnostic signal, typically appearing significantly downfield. In a study of various 4-benzylidene-5-methyl-1H-pyrazol-3(4H)-one derivatives, the C=O signal was observed around 168.4 ppm. researchgate.net The carbons of the pyrazole (B372694) ring typically resonate in the range of 125-150 ppm. researchgate.net The methyl group carbon would be expected at a higher field, around 15 ppm, while the cyclohexyl carbons would appear in the range of 24-33 ppm. researchgate.netsemanticscholar.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about the nitrogen atoms in the pyrazole ring. Due to the quadrupole moment of the more abundant ¹⁴N isotope, ¹⁵N NMR is often preferred for higher resolution spectra. In pyrazolone systems, the two nitrogen atoms are in different chemical environments and would be expected to show distinct signals.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazolone Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4-benzylidene-5-methyl-1H-pyrazol-3(4H)-one | 7.7–7.2 (m, Ar, 10H), 7.1 (s, –CH, 1H), 6.1 (s, –CH2, 2H), 2.3 (s, –CH3, 3H) | 168.4 (C=O), 150.2 (C-3), 143.4 (C-2), 138.4 (C-1), 134.7-125.0 (Aromatic C), 59.2 (CH2), 35.9 (C-4), 15.3 (CH3) | researchgate.net |

| 3-Methyl-1-phenyl-4-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 1.24-1.35 (m, 6H, cyclohexyl CH2), 1.73 (t, 2H, cyclohexyl CH2), 2.01 (d, 2H, cyclohexyl CH2), 2.33 (s, 3H, CH3), 3.55 (m, 1H, cyclohexyl CH), 7.25-7.94 (m, Ar-H, NH), 13.74 (s, 1H, =C-N-NH) | Not explicitly provided | scispace.com |

| N-Cyclohexyl-2-cyanoacetamide | 1.12-2.03 (m, 10H, cyclohexyl CH2), 3.46-3.54 (m, 1H, cyclohexyl CH), 3.22 (s, 2H, CH2CN), 8.14 (d, 1H, NH) | 24.35, 24.87, 25.62, 25.84, 30.91, 32.60 (cyclohexyl C), 48.73 (CH2CN), 116.73 (CN), 161.51 (C=O) | semanticscholar.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a hallmark of pyrazolones and is typically observed in the region of 1660-1754 cm⁻¹. scispace.comresearchgate.net The C=N stretching vibration of the pyrazole ring usually appears around 1580-1626 cm⁻¹. scispace.comresearchgate.net The C-H stretching vibrations of the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Additionally, N-H stretching vibrations, if a tautomeric form with an N-H bond is present, would be seen as a broad band in the 3100-3400 cm⁻¹ range. scispace.com

Table 2: Key IR Absorption Bands for Pyrazolone Derivatives

| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-benzylidene-5-methyl-1H-pyrazol-3(4H)-one | 1740 | 1626 | 1578 (C=C stretch), 1463 (C-C stretch) | researchgate.net |

| 3-Methyl-1-phenyl-4-[4-(5-phenylamino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 1669 | 1621, 1600, 1583 | 3199 (N-H stretch) | scispace.com |

| 1-Benzyl-4-(4-fluorobenzylidene)-5-methyl-1H-pyrazol-3(4H)-one | 1754 | - | - | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazolone derivatives typically exhibit absorption maxima in the UV region due to π-π* and n-π* transitions associated with the conjugated system of the pyrazole ring and the carbonyl group.

For example, a series of 3-methyl-1-phenyl-4-[4-(5-substituted-amino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-ones showed multiple absorption bands in the range of 203-431 nm. scispace.com The exact position and intensity of these bands are influenced by the substituents on the pyrazolone ring and the solvent used for the analysis. semanticscholar.org The electronic spectrum of this compound would be expected to show similar absorption patterns.

Table 3: UV-Vis Absorption Maxima for Pyrazolone Derivatives

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 3-Methyl-1-phenyl-4-[4-(5-phenylamino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 425, 324, 249, 203 | Ethanol | scispace.com |

| 3-Methyl-1-phenyl-4-[4-(5-(4-chlorophenyl)amino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 431, 315, 254, 213 | Ethanol | scispace.com |

| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (PPB) | ~250 and ~280 | Various | semanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound (C₁₀H₁₆N₂O) would show a molecular ion peak (M⁺) corresponding to its molecular weight of 180.25 g/mol .

The fragmentation pattern would likely involve the loss of the cyclohexyl group, the methyl group, or parts of the pyrazolone ring. For instance, in the mass spectrum of a related pyrazolone derivative, a prominent peak corresponding to the loss of a substituent group was observed. researchgate.net The fragmentation of the cyclohexyl ring would also be expected to produce a characteristic series of peaks.

Table 4: Mass Spectrometry Data for Related Pyrazolone Derivatives

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|

| 1-Benzyl-4-(4-chlorobenzylidene)-5-methyl-1H-pyrazol-3(4H)-one | 312.7 [M+2] | Not specified | researchgate.net |

| 3-Methyl-1-phenyl-4-[4-(5-phenylamino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 454 [M+1] | 269, 268, 202, 192, 186, 174, 134, 133 | scispace.com |

| 3-Methyl-1-phenyl-4-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenylhydrazono]-2-pyrazolin-5-one | 460 [M+1] | 379, 378, 274, 202, 192, 186, 174 | scispace.com |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of this compound

While the specific crystal structure of this compound is not available in the searched literature, the crystal structure of a closely related isomer, 5-cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate, has been determined. nih.gov This structure provides valuable insights into the likely solid-state conformation of the target molecule.

Table 5: Crystallographic Data for 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₆N₂O·H₂O | nih.gov |

| Molecular Weight | 198.26 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.4959 (3) | nih.gov |

| b (Å) | 6.2497 (1) | nih.gov |

| c (Å) | 13.9268 (3) | nih.gov |

| β (°) | 112.782 (1) | nih.gov |

| Volume (ų) | 1083.02 (4) | nih.gov |

| Z | 4 | nih.gov |

Computational and Theoretical Studies of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one. asrjetsjournal.orgresearchgate.net These quantum chemical calculations allow for the prediction of molecular geometry, energy levels, and various reactivity parameters, providing a theoretical foundation for understanding the molecule's chemical behavior. asrjetsjournal.org DFT methods, such as those employing the B3LYP functional with a split-valence basis set like 6-311G(d,p), are commonly used to obtain reliable predictions of molecular properties for pyrazole (B372694) derivatives. asrjetsjournal.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap typically signifies a molecule that is more reactive and "softer," as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

In pyrazole derivatives, the HOMO and LUMO are often delocalized across different parts of the molecule, which can facilitate intramolecular charge transfer upon electronic excitation. researchgate.net For this compound, the HOMO is expected to be concentrated around the more electron-rich pyrazolone (B3327878) ring, while the LUMO may be distributed over the conjugated system. The calculated energy gap provides a quantitative measure of the molecule's propensity to undergo electronic transitions. nih.gov Studies on similar molecules show this gap is crucial for predicting chemical activity. researchgate.net

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives

| Parameter | Description | Typical Value (eV) for Pyrazole Systems |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -6.4 researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.2 researchgate.net |

| ΔE (ELUMO - EHOMO) | Energy Gap | ~4.0 to 5.4 nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netnih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The potential is color-coded for intuitive analysis:

Red/Yellow: Regions of negative electrostatic potential, indicating high electron density. These are the most likely sites for attack by electrophiles. nih.govresearchgate.net

Blue: Regions of positive electrostatic potential, indicating low electron density or an excess of positive charge. These are susceptible to attack by nucleophiles. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would show a significant negative potential (red) localized around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms of the pyrazole ring, identifying them as primary sites for electrophilic interaction. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site. nih.gov

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

| Color | Potential | Implication | Expected Location on this compound |

|---|---|---|---|

| Red | Most Negative | Strong site for electrophilic attack | Carbonyl Oxygen (C=O) |

| Yellow/Orange | Slightly Negative | Site for electrophilic attack | Pyrazole Nitrogen Atoms |

| Green | Neutral | Low reactivity | Cyclohexyl and methyl C-H bonds |

| Blue | Positive | Site for nucleophilic attack, H-bond donor | Pyrazole N-H proton |

Quantum Chemical Descriptors (QCDs), derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. asrjetsjournal.org These descriptors are typically calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). asrjetsjournal.orgnih.gov

Key descriptors include:

Ionization Potential (IP) and Electron Affinity (EA) : Calculated as IP ≈ -EHOMO and EA ≈ -ELUMO.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons (χ = (IP+EA)/2).

Chemical Potential (μ) : The negative of electronegativity (μ = -χ).

Global Hardness (η) : Measures resistance to change in electron distribution (η = (IP-EA)/2). A higher value indicates greater stability.

Global Softness (σ) : The reciprocal of hardness (σ = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule (ω = μ²/2η). asrjetsjournal.org

These parameters collectively offer a detailed profile of the chemical reactivity of this compound. asrjetsjournal.org

Table 3: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (IP + EA) / 2 | Measures electron-attracting tendency. |

| Chemical Potential (μ) | -(IP + EA) / 2 | Related to the escaping tendency of electrons. |

| Global Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer. |

| Global Softness (σ) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the capacity to accept electrons. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively documented in the literature, this computational technique is invaluable for studying the dynamic behavior of molecules. MD simulations model the movements of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and thermodynamic properties that are not accessible from static calculations like DFT.

For this compound, MD simulations could be used to:

Analyze the conformational landscape of the cyclohexyl ring, confirming the stability of the chair conformation.

Study the flexibility and rotational freedom of the bond connecting the cyclohexyl and pyrazole rings.

Investigate how the molecule interacts with solvent molecules, such as water, to understand its solvation properties.

Simulate its interaction with biological macromolecules to predict binding modes and affinities.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can be compared with experimental data to confirm the molecular structure or determine the most stable conformation in solution. nih.gov

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can help resolve structural ambiguities. researchgate.net This is particularly useful for distinguishing between possible tautomers (e.g., the 2H-pyrazol-3-one, 1H-pyrazol-3-ol, and 1H-pyrazol-5-ol forms) and for assigning specific signals to the protons and carbons of the cyclohexyl and pyrazole moieties. researchgate.net A strong correlation between the calculated and experimental spectra provides high confidence in the assigned structure. nih.gov

Table 4: Illustrative Comparison of Theoretical vs. Experimental NMR Shifts for a Pyrazolone Scaffold

| Atom/Group | Calculated δ (ppm) | Experimental δ (ppm) (for related structures) | Assignment |

|---|---|---|---|

| N-H | ~10.0 - 11.0 | ~10.5 researchgate.net | Pyrazole ring proton |

| C=O | ~170 - 175 | ~174 researchgate.net | Pyrazole carbonyl carbon |

| C-CH3 | ~10 - 12 | ~11 researchgate.net | Methyl carbon |

| Cyclohexyl-C1 | ~55 - 60 | ~58-62 rsc.org | Carbon attached to Nitrogen |

Note: Values are representative and based on similar structures reported in the literature.

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Theoretical studies are crucial for understanding the non-covalent interactions that dictate how molecules arrange themselves in a crystal lattice. researchgate.net For pyrazolone derivatives, X-ray crystallography and computational analysis often reveal a strong tendency to form hydrogen-bonded dimers in the solid state. nih.govresearchgate.net

Table 5: Common Intermolecular Interactions in Pyrazolone Crystal Structures

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Forms primary dimers, defining the core structural motif. nih.govresearchgate.net |

| Weak Hydrogen Bond | C-H | O or N | Links dimers into sheets or 3D networks. nih.gov |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contributes to the stabilization of layered structures. nih.gov |

| van der Waals Forces | Cyclohexyl Group | Adjacent Molecules | Contributes to overall packing efficiency and density. |

Compound Reference Table

Reactivity and Reaction Mechanisms of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One

Electrophilic Substitution Reactions at the Pyrazolone (B3327878) Core

The pyrazolone ring in 1-cyclohexyl-5-methyl-2H-pyrazol-3-one is an electron-rich system, making it susceptible to electrophilic attack. The most reactive position for electrophilic substitution is the C4 carbon atom, which is activated by the adjacent enolizable ketone and the nitrogen atoms of the ring.

One of the most well-documented electrophilic substitution reactions for pyrazolones is the Vilsmeier-Haack reaction. beilstein-journals.orgnih.govorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic or heterocyclic ring. beilstein-journals.orgorganic-chemistry.orgwikipedia.org In the case of pyrazolones, this formylation occurs selectively at the C4 position, leading to the corresponding 4-carbaldehyde derivative. researchgate.netresearchgate.net The reaction proceeds through the formation of a substituted chloroiminium ion, which acts as the electrophile. wikipedia.org

Halogenation is another key electrophilic substitution reaction of the pyrazolone core. The reaction of pyrazolones with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides an efficient method for the introduction of a halogen atom at the C4 position. researchgate.net Electrochemical methods have also been developed for the selective halogenation of pyrazolones, offering an environmentally friendly alternative that avoids the use of metal catalysts and external oxidants. rsc.org These reactions are valuable for the synthesis of 4-halopyrazolone derivatives, which are important intermediates for further functionalization.

Nitration of the pyrazole (B372694) ring can also be achieved under specific conditions. While direct nitration of pyrazolones can be complex, methods utilizing N-nitropyrazole reagents have been developed for the controlled nitration of various (hetero)arenes. researchgate.net For pyrazoles, this electrophilic substitution would also be expected to occur at the C4 position.

Table 1: Examples of Electrophilic Substitution Reactions on the Pyrazolone Core

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4-Formylpyrazolone | researchgate.netresearchgate.net |

| Halogenation | N-Halosuccinimide (NBS, NCS) in CCl₄ or water | 4-Halopyrazolone | researchgate.net |

| Electrochemical Halogenation | Electrolysis in the presence of a halide source | 4-Halopyrazolone | rsc.org |

| Nitration | N-Nitropyrazole reagent | 4-Nitropyrazolone | researchgate.net |

Cycloaddition Reactions Involving Pyrazolone Derivatives

Pyrazolone derivatives, including those with an N-cyclohexyl substituent, are versatile substrates for various cycloaddition reactions, leading to the formation of complex spirocyclic and fused heterocyclic systems. acs.org These reactions often exploit the reactivity of exocyclic double bonds or in situ generated dipoles involving the pyrazolone ring.

A notable example is the (3+2) cycloaddition of pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates with arynes. rsc.org Research has shown that N-alkyl-substituted pyrazolones, including those with N-cyclohexyl groups, are well-tolerated in these reactions. rsc.org This type of cycloaddition allows for the efficient synthesis of indene-fused spiropyrazolones, which are challenging to access through other synthetic routes. acs.org The reaction is often catalyzed by a bifunctional Lewis base, which facilitates the generation of an allylic ylide intermediate that undergoes cycloaddition with the aryne. acs.org

Furthermore, pyrazolin-5-ones can act as dienophiles in Diels-Alder cycloaddition reactions, particularly when they possess an exocyclic double bond that can participate in the [4+2] cycloaddition. tandfonline.com The reactivity in these reactions is influenced by the substituents on the pyrazolone ring.

The 1,3-dipolar cycloaddition is another powerful tool for the synthesis of pyrazole-containing heterocycles. beilstein-journals.orgresearchgate.netnih.govresearchgate.net While often used to construct the pyrazole ring itself, derivatives of pyrazolones can also participate in such reactions. For instance, the reaction of nitrile imines with alkenes or alkynes is a classic method for pyrazole and pyrazoline synthesis. nih.gov

Table 2: Representative Cycloaddition Reactions of Pyrazolone Derivatives

| Reaction Type | Reactants | Product Type | Reference(s) |

| (3+2) Cycloaddition | Pyrazolone-derived MBH carbonate, Aryne precursor | Indene-fused spiropyrazolone | acs.orgrsc.org |

| Diels-Alder Reaction | Pyrazolin-5-one with exocyclic double bond, Diene | Fused heterocyclic system | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Nitrile imine, Alkene/Alkyne | Pyrazoline/Pyrazole | nih.govresearchgate.net |

Oxidation Reactions and Mechanistic Pathways

The oxidation of pyrazolone derivatives can proceed through various pathways, depending on the oxidant and the reaction conditions. The pyrazolone ring itself can be subject to oxidation, as can substituents attached to the ring.

Electrochemical oxidation represents a modern and environmentally friendly approach to the functionalization of pyrazoles. mdpi.com The electrooxidation of pyrazolines to the corresponding aromatic pyrazoles is a well-established transformation. rsc.org For pyrazolones, electrochemical methods can be employed for oxidative halogenation at the C4 position. rsc.org The mechanism of such reactions often involves the initial oxidation of the halide ion to generate the halogenating species. mdpi.com

Chemical oxidants such as potassium permanganate (B83412) (KMnO₄) are powerful reagents for the oxidation of organic compounds, including heterocyclic systems. organic-chemistry.orgnveo.orglibretexts.orgyoutube.comyoutube.com The oxidation of pyrazole derivatives with permanganate has been studied, with the reaction kinetics and mechanism suggesting the formation of an intermediate complex between the permanganate ion and the pyrazole derivative. aun.edu.eg This complex can then decompose to yield the final oxidation products. aun.edu.eg The specific products of permanganate oxidation of this compound would depend on the reaction conditions, but could potentially involve oxidation of the methyl group or cleavage of the ring under harsh conditions.

Oxidation can also occur at the C4 position of the pyrazole ring, leading to the formation of 4-hydroxypyrazole derivatives. This has been observed in the metabolic oxidation of pyrazole by cytochrome P-450 enzymes. nih.govnih.gov While this is a biological process, it points to the susceptibility of the C4 position to oxidative attack. The use of hydrogen peroxide, sometimes in the presence of catalysts, is another common method for the oxidation of organic substrates and could potentially lead to hydroxylation or other oxidative transformations of the pyrazolone ring. researchgate.net

Table 3: Oxidation Methods Applicable to Pyrazole Derivatives

| Oxidation Method | Oxidant/Conditions | Potential Product(s) | Reference(s) |

| Electrochemical Oxidation | Anodic oxidation, often with a mediator | Oxidative functionalization (e.g., halogenation) | rsc.orgmdpi.com |

| Permanganate Oxidation | Potassium permanganate (KMnO₄) | Oxidized side chains, ring-cleavage products | organic-chemistry.orgnveo.orgaun.edu.eg |

| Enzymatic Oxidation | Cytochrome P-450 | 4-Hydroxypyrazole | nih.govnih.gov |

| Peroxide Oxidation | Hydrogen peroxide (H₂O₂) | Hydroxylated derivatives | researchgate.net |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the identification and characterization of transient species such as reaction intermediates and transition states. In the chemistry of this compound, understanding these transient structures is key to controlling reaction outcomes and designing new synthetic methodologies.

In electrophilic substitution reactions like the Vilsmeier-Haack formylation, the key intermediate is the electrophilic Vilsmeier reagent, a chloroiminium ion, which attacks the electron-rich C4 position of the pyrazolone ring. nih.govorganic-chemistry.orgwikipedia.org The initial adduct formed is an iminium ion, which is then hydrolyzed during workup to yield the final aldehyde product. wikipedia.org Mechanistic studies of halogenation reactions suggest the involvement of intermediates such as N-halo adducts or σ-complexes, depending on the specific pyrazole substrate and reaction conditions. mdpi.comfrontiersin.orgnih.gov

For cycloaddition reactions, the nature of the intermediates is highly dependent on the reaction type. In the (3+2) cycloaddition of pyrazolone-derived MBH carbonates, an allylic pyridinium (B92312) ylide is proposed as a key intermediate, which is generated in situ and then undergoes cycloaddition with the aryne. acs.org In 1,3-dipolar cycloadditions, the 1,3-dipole, such as a nitrile imine, is the crucial intermediate that reacts with the dipolarophile. nih.gov The formation of pyrazoline intermediates is a common feature in the synthesis of pyrazoles from chalcones and hydrazines, which then undergo aromatization. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms, including the characterization of intermediates and transition states. tandfonline.commdpi.comaip.orgacs.org DFT calculations can provide insights into the geometries and energies of transition states, helping to explain the regio- and stereoselectivity of reactions such as cycloadditions. mdpi.comresearchgate.netescholarship.org For pyrazolone reactions, DFT studies can be used to model the transition states of various transformations, compare the energy barriers of different reaction pathways, and thus predict the most likely mechanism. For example, computational studies can help to determine whether a cycloaddition reaction proceeds through a concerted or stepwise mechanism by locating the corresponding transition states and any intermediates on the potential energy surface. escholarship.org

Table 4: Key Intermediates in Pyrazolone Reactions

| Reaction Type | Key Intermediate(s) | Reference(s) |

| Vilsmeier-Haack Reaction | Chloroiminium ion (Vilsmeier reagent), Iminium adduct | nih.govorganic-chemistry.orgwikipedia.org |

| (3+2) Cycloaddition | Allylic ylide | acs.org |

| 1,3-Dipolar Cycloaddition | Nitrile imine | nih.govresearchgate.net |

| Halogenation | N-halo adduct, σ-complex | mdpi.comfrontiersin.orgnih.gov |

| Permanganate Oxidation | Permanganate-substrate complex, Free radical | aun.edu.eg |

Coordination Chemistry of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazolone (B3327878) Derivatives

Pyrazolone-based ligands are notable for their adaptability in coordination chemistry, a feature that stems from their structural and electronic characteristics. bldpharm.com The design of these ligands often revolves around the functionalization of the pyrazolone ring to tune their steric and electronic properties, thereby influencing the geometry and stability of the resulting metal complexes.

The coordination modes of pyrazolone derivatives are diverse, largely due to the presence of multiple potential donor atoms and the tautomeric forms they can adopt. The most common coordination is through the exocyclic oxygen and the nitrogen atom of the pyrazole (B372694) ring, forming a stable chelate ring with the metal ion. However, depending on the substituents on the pyrazolone ring and the reaction conditions, other coordination modes, including monodentate and bridging modes, are also possible.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolone-based ligands can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can play a crucial role in determining the final product.

Transition metals, with their partially filled d-orbitals, readily form complexes with pyrazolone ligands. The synthesis of transition metal complexes with 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one would typically involve the reaction of the deprotonated ligand with a transition metal salt. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques.

Table 1: Spectroscopic Data for Characterization of Transition Metal Complexes

| Technique | Expected Observations |

|---|---|

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency upon coordination, indicating the involvement of the carbonyl oxygen in bonding to the metal ion. |

| UV-Visible Spectroscopy | The appearance of d-d transition bands, which are characteristic of the specific transition metal ion and its coordination environment. Charge transfer bands may also be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the ligand's protons and carbons upon complexation, providing information about the coordination mode and the structure of the complex in solution. |

| Mass Spectrometry | Determination of the molecular weight of the complex and information about its fragmentation pattern. |

Main group metals also form complexes with pyrazolone ligands, although they are less studied than their transition metal counterparts. The synthesis and characterization of these complexes would follow similar procedures to those used for transition metal complexes. The nature of the metal-ligand bond in these complexes is typically more electrostatic in character.

Lanthanides and actinides, with their large ionic radii and high coordination numbers, are known to form complexes with a variety of ligands, including pyrazolones. The synthesis of lanthanide and actinide complexes with this compound would likely result in complexes with high coordination numbers. These complexes are often of interest for their unique photophysical properties, such as luminescence.

Structural Analysis of Pyrazolone-Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. Structural analysis of pyrazolone-metal complexes has revealed a wide range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the complex.

For complexes of this compound, the bulky cyclohexyl group would likely play a significant role in dictating the packing of the molecules in the crystal lattice. The bond lengths and angles within the coordinated ligand can provide insights into the strength of the metal-ligand interaction.

Table 2: Representative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| M-O Bond Length (Å) | 2.1 - 2.3 |

| M-N Bond Length (Å) | 2.0 - 2.2 |

| O-M-N Bite Angle (°) | 85 - 95 |

Note: This is a hypothetical representation based on typical values for similar pyrazolone complexes.

Electronic Properties of Coordinated this compound Ligands

The electronic properties of the this compound ligand are significantly altered upon coordination to a metal ion. These changes can be probed using various spectroscopic and computational methods.

UV-Visible spectroscopy can reveal information about the electronic transitions within the complex. The coordination of the ligand to a metal ion typically results in a shift of the ligand-based absorption bands (π-π* and n-π* transitions) and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).

Computational studies, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure of these complexes, including the nature of the metal-ligand bonding and the distribution of electron density.

Catalytic Applications of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One Derived Complexes

Homogeneous Catalysis with Pyrazolone-Based Systems

Pyrazolone-based ligands can form stable complexes with a variety of transition metals, creating active and selective homogeneous catalysts for a range of organic transformations.

Pyrazolone-derived complexes have been investigated as catalysts for oxidation reactions, mimicking the function of certain metalloenzymes. For instance, in situ formed complexes of NH-pyrazole ligands with various transition metal salts have been shown to catalyze the oxidation of catechol to o-quinone. jocpr.comresearchgate.net The catalytic activity in these systems is influenced by the nature of the metal salt and the solvent used, with copper(II) acetate (B1210297) in THF often showing high rates of oxidation. jocpr.comresearchgate.net The study of these systems provides insights into the potential of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one complexes to act as catalysts in similar biomimetic oxidation reactions.

Table 1: Representative Data for Catechol Oxidation by Pyrazole-Based Copper Complexes Note: This data is for analogous pyrazole-based systems and not for this compound derived complexes, for which specific data is not available in the searched literature.

| Ligand | Metal Salt | Solvent | Rate of Oxidation (µmol L⁻¹ min⁻¹) |

|---|---|---|---|

| Pyrazole (B372694) Derivative L4 | Cu(CH₃COO)₂ | THF | 27,449 |

| Pyrazole Derivative L1 | Cu(NO₃)₂ | Methanol (B129727) | 15,287 |

Transfer hydrogenation, a process of adding hydrogen to a molecule from a source other than molecular hydrogen, is a key reaction in organic synthesis. Pyrazole-based ligands have been successfully employed in the synthesis of ruthenium complexes that are efficient catalysts for the transfer hydrogenation of a wide range of substrates, including ketones, nitriles, and olefins. These catalytic systems can operate under mild conditions and with low catalyst loadings.

While direct studies on this compound are scarce, the broader class of pyrazole ligands has been shown to improve the efficiency of manganese-based catalysts for transfer hydrogenation reactions. mdpi.com This suggests that complexes of the title compound could also be effective in this capacity.

Table 2: Representative Performance of a Ruthenium-Pyrazole Complex in Transfer Hydrogenation of Acetophenone Note: This data is for an analogous pyrazole-based system and not for this compound derived complexes, for which specific data is not available in the searched literature.

| Catalyst Loading (mol%) | Hydrogen Source | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 0.1 | 2-propanol | 80 | 2 | >99 |

| 0.05 | 2-propanol | 80 | 4 | 98 |

The conversion of carbon dioxide into valuable chemicals is a significant area of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction. Various metal complexes, including those with nitrogen-containing ligands, have been developed as catalysts for this transformation. nih.govresearchgate.net Although specific examples with this compound are not documented in the available literature, the general principles of catalyst design for this reaction suggest that its metal complexes could be active. The catalytic cycle typically involves the activation of the epoxide by the metal center and nucleophilic attack by a co-catalyst, followed by the insertion of CO₂. researchgate.net

Heterogeneous Catalysis Potentials

While the focus has been on homogeneous catalysis, there is potential for developing heterogeneous catalysts based on this compound. Immobilizing pyrazolone-based complexes onto solid supports such as silica, polymers, or magnetic nanoparticles could offer advantages in terms of catalyst separation, recyclability, and stability. Such heterogeneous catalysts could find applications in continuous flow reactors and more environmentally friendly chemical processes. The development of such systems would be a valuable direction for future research.

Mechanistic Investigations of Catalytic Cycles (e.g., Metal-Ligand Cooperation)

The catalytic activity of complexes with protic pyrazole ligands can be enhanced through metal-ligand cooperation. nih.gov In these systems, the N-H proton of the pyrazole ring can participate in the catalytic cycle, for example, by acting as a proton shuttle. This cooperative mechanism can facilitate substrate activation and product release. For instance, in transfer hydrogenation reactions, the deprotonation of the pyrazole ligand can lead to the formation of a more active catalytic species. nih.gov Mechanistic studies on related systems suggest that the interplay between the metal center and the pyrazolone (B3327878) ligand in complexes of this compound could be crucial for their catalytic performance.

Ligand Tuning for Enhanced Catalytic Performance

The catalytic properties of metal complexes can be systematically modified by tuning the steric and electronic properties of the ligands. For this compound, the cyclohexyl group at the 1-position and the methyl group at the 5-position influence the solubility, stability, and steric environment of the resulting metal complexes. Further modifications, such as the introduction of electron-donating or electron-withdrawing groups on the cyclohexyl ring, could be a strategy to modulate the catalytic activity and selectivity of the corresponding metal complexes. The ability to tune the ligand framework is a key advantage of using pyrazolone-based systems in catalyst design. nih.gov

Mechanistic in Vitro Biological Investigations of 1 Cyclohexyl 5 Methyl 2h Pyrazol 3 One Derivatives

Antimicrobial Mechanistic Studies (In Vitro)

Pyrazole (B372694) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govmdpi.com The existence of drug-resistant microbial strains has prompted research into novel antimicrobial compounds, with pyrazoles being a significant class of interest. nih.gov

The bacterial cell wall is a critical target for antimicrobial agents. Certain pyrazole derivatives have been found to inhibit key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

Studies on 2-phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives, a structurally related class of compounds, have demonstrated their ability to inhibit Staphylococcus aureus Mur enzymes. nih.govresearchgate.net Specifically, these compounds showed good inhibitory activity against MurB, MurC, and MurD enzymes, which are vital for the cytoplasmic steps of peptidoglycan synthesis. nih.govresearchgate.net The most potent of these thieno[3,2-c]pyrazol-3-ol derivatives inhibited MurD with an IC₅₀ value of 33 µmol/l. researchgate.net

Furthermore, molecular docking studies on other pyrazole derivatives have been performed to understand their interaction with bacterial enzymes. For instance, certain derivatives were docked into the active site of the Escherichia coli MurB enzyme, a key enzyme in peptidoglycan biosynthesis, to elucidate their potential binding modes and interactions. biointerfaceresearch.compharmacophorejournal.com Similarly, docking studies with pyrano[2,3-c] pyrazole derivatives suggested tight interaction with the DNA gyrase B of S. aureus, indicating another potential mechanism of antibacterial action. biointerfaceresearch.com

The antifungal activity of pyrazole derivatives has been linked to the disruption of essential fungal cellular processes. One of the key mechanisms identified is the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

In vitro studies on newly synthesized 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated significant antifungal activity against several Candida species. mdpi.com Growth rescue assays confirmed that these compounds, much like the reference drug fluconazole, act by inhibiting the ergosterol biosynthesis pathway. mdpi.com The minimum inhibitory concentration (MIC) values for these pyrazole derivatives were often lower than those for fluconazole, indicating potent activity. mdpi.com

| Compound Class | Fungal Species | Proposed Mechanism | Reference |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Inhibition of ergosterol synthesis | mdpi.com |

| Pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives | Aspergillus niger | Not specified, but potent activity observed (MIC: 16–32 µg/mL) | arabjchem.org |

Antioxidant Mechanistic Studies (In Vitro)

Derivatives of pyrazolone (B3327878) are recognized for their significant antioxidant properties, which are often attributed to their ability to scavenge harmful free radicals. researchgate.netnih.govsemanticscholar.org

The primary mechanism by which pyrazolone derivatives exert their antioxidant effect is through free radical scavenging. This action is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.netnih.gov

Studies on a series of pyrazolone analogues revealed potent antiradical activity, with IC₅₀ values against the DPPH radical ranging from 2.6 to 7.8 μM. nih.gov The scavenging mechanism is influenced by the substituents on the pyrazolone structure. The presence of hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) groups, particularly in a catechol-like arrangement, significantly enhances antioxidant activity. nih.gov This enhancement is attributed to the formation of a stable phenolic O˙ radical, which is stabilized through resonance and the electron-donating effects of neighboring groups. nih.gov The mechanism of scavenging can involve processes like hydrogen atom transfer (HAT) or electron transfer (ET), with the thermodynamically preferred pathway depending on the molecular environment. mdpi.com

The well-known pyrazolone drug, Edaravone, functions as a free radical scavenger, particularly against hydroxyl radicals, in both aqueous and lipid phases. mdpi.com This activity is central to its therapeutic use. mdpi.com

| Compound/Derivative | Assay | Activity (IC₅₀) | Key Finding | Reference |

| 4-arylazo-3,5-diaminopyrazole derivatives | DPPH, Nitric Oxide, H₂O₂ | Potent scavenging activity | Showed potent free radical scavenging activity. | nih.gov |

| Pyrazolone analogues (a-t) | DPPH | 2.6–7.8 μM | Derivatives with catechol moieties showed the highest activity. | nih.gov |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs | ROS and ONOO– scavenging | Strong antioxidant effects | The antioxidant effects may contribute to their overall biological activity. | mdpi.com |

Enzyme and Receptor Interaction Studies (In Vitro)

The biological effects of pyrazolone derivatives are often mediated through their specific interactions with enzymes and receptors, leading to the modulation of cellular signaling pathways.

Pyrazole-based compounds have been extensively developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk

A prominent class of N-pyrazole, N′-aryl ureas has been identified as highly effective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response pathway. columbia.edunih.gov These inhibitors function through an allosteric mechanism. They bind to a lipophilic pocket on the kinase that is distinct from the ATP-binding site. nih.govnih.gov This binding event occurs when the kinase's activation loop adopts a specific "DFG-out" conformation, which stabilizes the enzyme in a state that is incapable of binding ATP, thus inhibiting its activity. columbia.edu

Structure-activity relationship (SAR) studies have provided detailed insights into this interaction. A lipophilic group at the C-5 position of the pyrazole ring, such as a tert-butyl group, is critical for occupying the hydrophobic pocket. columbia.edunih.gov Additionally, an aromatic ring attached to the N-2 position of the pyrazole provides important interactions with the kinase. nih.gov While many studies focus on phenyl-substituted pyrazoles, the role of a cyclohexyl group has also been considered, highlighting a preference for a tertiary group at this position for strong activity. columbia.edu The inhibitor known as BIRB 796 is a clinical candidate from this class of compounds. columbia.edunih.gov

| Compound Class | Target Kinase | Mechanism of Inhibition | Key Structural Feature | Reference |

| N-pyrazole, N′-aryl ureas | p38 MAP Kinase | Allosteric inhibition; stabilization of "DFG-out" conformation | Lipophilic group at C-5 of pyrazole; aromatic ring at N-2 | columbia.edunih.govnih.gov |

| Pyrazolo[1,5-a]pyridine analogs | RET kinase | Not specified | Pyrazolo[1,5-a]pyridine scaffold | ed.ac.uk |

| 1H-Pyrazol-3(2H)-ones | PERK | Not specified | 1H-Pyrazol-3(2H)-one scaffold | nih.gov |

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Mechanisms

Derivatives based on the pyrazole scaffold have been identified as potent, non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). The inhibitory mechanism is primarily driven by specific, reversible interactions within the enzyme's active site.

Mechanistic insights from structure-activity relationship (SAR) studies reveal that the pyrazole core acts as a key pharmacophore. A crucial element for inhibitory activity is the presence of a hydrogen bond donor feature on the pyrazole ring. Analogues lacking this feature, such as N-methylated pyrazoles, exhibit a complete loss of inhibitory effect. This suggests that a key hydrogen bond interaction between the pyrazole NH group and a specific residue in the protein pocket is required for effective binding. The inhibition is reversible and has been described as non-competitive in kinetic analyses for some related inhibitors, indicating that the compound may bind to a site distinct from the substrate-binding site or to the enzyme-substrate complex.

Sigma Receptor Interaction Mechanisms

The interaction of pyrazole-containing compounds with sigma receptors (σR), particularly the σ1 and σ2 subtypes, has been a focus of investigation. These receptors are implicated in a variety of cellular functions and are overexpressed in several tumor types.

For σ1 receptor ligands, the mechanism often involves a key electrostatic interaction. Molecular modeling suggests that a protonated nitrogen atom within the ligand structure, often part of a piperidine (B6355638) or pyrrolidine (B122466) ring, forms a crucial interaction with the negatively charged carboxylate side chain of glutamic acid residue 172 (Glu172) in the σ1 receptor binding site. This ionic bond is a primary anchor for the ligand within the receptor pocket.

For σ2 receptor agonists, the mechanism of action leading to cytotoxicity in cancer cells involves the induction of oxidative stress and the activation of apoptotic pathways. Studies on structurally related sigma-2 ligands have shown that their cytotoxic activity is mediated by the generation of Reactive Oxygen Species (ROS). Specifically, these compounds increase the production of mitochondrial superoxide (B77818) radicals. This surge in ROS can trigger both caspase-dependent and -independent apoptotic cell death pathways, representing a key mechanism for their anti-tumor effects.

Adenosine (B11128) Receptor Antagonism (A3) Mechanisms

Derivatives of fused pyrazole systems, such as pyrazolo[3,4-d]pyridazines, function as antagonists at the human A3 adenosine receptor (A3AR). The mechanism of antagonism is competitive, involving the displacement of the endogenous agonist adenosine from the orthosteric binding site of this G protein-coupled receptor.

Molecular docking and mutagenesis studies have elucidated the key interactions that stabilize these antagonists in the A3AR binding cavity. The mechanism relies on a combination of hydrogen bonding and hydrophobic interactions. A critical hydrogen bond is often formed between the ligand and the side chain of asparagine 250 (N6.55) in transmembrane domain 6 (TM6). Additionally, a π-π stacking interaction between an aromatic ring of the ligand and the side chain of phenylalanine 168 (Phe168) in the extracellular loop 2 (EL2) is vital for high-affinity binding. The pyrazole core and its substituents position themselves within hydrophobic pockets created by surrounding amino acid residues, further stabilizing the ligand-receptor complex and preventing the conformational changes required for receptor activation.

Neuropeptide Y Y5 Receptor Antagonism Mechanisms

Pyrazole-based compounds have been developed as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a target for anti-obesity therapeutics due to its role in regulating food intake. The antagonism mechanism involves blocking the binding of the orexigenic peptide NPY to the Y5 receptor.

The structural features of these antagonists are critical for their mechanism. The cyclohexyl group, as seen in the core structure of 1-cyclohexyl-5-methyl-2H-pyrazol-3-one, has been found to be essential in related antagonists. It acts as a rigid spacer, providing the correct orientation and distance between other pharmacophoric elements, such as aryl groups and hydrogen-bonding moieties, to ensure potent binding to the receptor. In some series, replacing an aryl ring with a cyclohexyl ring was a key step in optimizing the antagonists, suggesting the cyclohexyl group provides superior interaction within a specific hydrophobic pocket of the Y5 receptor, thereby preventing NPY from binding and activating it.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

Structure-activity relationship (SAR) analysis has been instrumental in refining the molecular mechanisms of how this compound derivatives interact with their biological targets.

For NAAA inhibition , SAR studies underscore the mechanistic importance of the pyrazole NH group as a hydrogen bond donor; its substitution or replacement leads to a loss of activity. cam.ac.uknih.gov The size and nature of substituents at other positions on the pyrazole ring also influence potency, indicating the presence of specific lipophilic pockets that can accommodate alkyl chains of a certain size. For instance, an n-propyl chain at the 5-position of the pyrazole can be more potent than smaller or larger alkyl groups, suggesting an optimal fit within a hydrophobic sub-pocket of the enzyme. nih.gov

Regarding Sigma Receptor ligands, SAR has shown that for σ1 affinity, the nature of cyclic substituents is critical. Phenyl or pyrazolyl groups can be optimal, while the introduction of nitrogen atoms into six-membered rings is detrimental to binding. mdpi.com This points to a specific requirement for aromatic or certain heteroaromatic interactions in the binding site.

In the context of HIV-1 inhibition , SAR analysis of related pyrimidinone derivatives reveals that the side chain connected to the pyrimidine (B1678525) ring is a major determinant of activity. The presence of a (1H-pyrazol-3-yl)methyl-thio group is favorable. Furthermore, substituting an aryl group at the C5' position of the pyrazole ring can significantly increase activity against wild-type HIV-1 compared to alkyl substituents. scinews.uz

| Target | Structural Moiety | Modification | Effect on Activity | Mechanistic Implication |

|---|---|---|---|---|

| NAAA | Pyrazole Ring | Methylation of NH group | Loss of activity | NH group is a critical H-bond donor. nih.gov |

| NAAA | Pyrazole C5 Position | Varying alkyl chain length (e.g., n-propyl vs. tert-butyl) | Modulated potency (n-propyl optimal) | Presence of a specific-sized lipophilic pocket. nih.gov |

| Sigma-1 Receptor | Cyclic Substituent | Phenyl or Pyrazolyl vs. Piperidine | Higher affinity with Phenyl/Pyrazolyl | Requirement for specific aromatic interactions. mdpi.com |

| HIV-1 Reverse Transcriptase | Pyrazole C5' Position | Aryl group vs. H or small alkyl | Increased potency | Favorable hydrophobic/aromatic interaction in the binding pocket. scinews.uz |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking simulations have provided atomic-level resolution of the interactions between pyrazolone derivatives and their protein targets, corroborating and extending mechanistic hypotheses derived from SAR studies.

For NAAA inhibitors , docking studies would likely confirm the pyrazole NH group acting as a hydrogen bond donor to a key amino acid residue in the active site. The cyclohexyl and methyl groups would be predicted to occupy hydrophobic pockets, with the specific orientation determining the binding affinity.

In Sigma Receptors , docking of related ligands into the crystal structure of the σ1 receptor has confirmed that a basic nitrogen atom is positioned to form a salt bridge with Glu172. The cyclohexyl moiety would be expected to fit into a hydrophobic region of the binding site. ijpbs.com